molecular formula C15H20O2 B11877772 Methyl 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate CAS No. 785-18-2

Methyl 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate

Cat. No.: B11877772
CAS No.: 785-18-2
M. Wt: 232.32 g/mol
InChI Key: SWCMAQWTHSCROC-UHFFFAOYSA-N
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Description

Methyl 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a butanoate chain, which is further connected to a tetrahydronaphthalenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate typically involves the esterification of 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid.

    Reduction: 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed ester hydrolysis.

    Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of methyl 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester bond is cleaved by the enzyme, resulting in the formation of the corresponding acid and alcohol. This process is crucial in various biochemical pathways and can be exploited in drug design to modulate enzyme activity.

Comparison with Similar Compounds

Methyl 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate can be compared with other similar compounds, such as:

    Methyl 4-(naphthalen-2-yl)butanoate: Lacks the tetrahydro modification, resulting in different chemical and biological properties.

    Ethyl 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.

    Methyl 4-(5,6,7,8-tetrahydronaphthalen-1-yl)butanoate: Positional isomer with the tetrahydronaphthalenyl group attached at a different position, leading to variations in its chemical behavior.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties that can be harnessed in various applications.

Properties

CAS No.

785-18-2

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

methyl 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate

InChI

InChI=1S/C15H20O2/c1-17-15(16)8-4-5-12-9-10-13-6-2-3-7-14(13)11-12/h9-11H,2-8H2,1H3

InChI Key

SWCMAQWTHSCROC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC1=CC2=C(CCCC2)C=C1

Origin of Product

United States

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